

2-Methyl-1-propanol solubility in water and organic solvents

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Compound of Interest

Compound Name: 2-Methyl-1-propanol

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An In-depth Technical Guide to the Solubility of **2-Methyl-1-Propanol** in Water and Organic Solvents

Introduction

2-Methyl-1-propanol (also known as isobutanol) is a primary alcohol with the chemical formula $(\text{CH}_3)_2\text{CHCH}_2\text{OH}$. It is a colorless, flammable liquid with a characteristic sweet odor.^[1] As a versatile solvent and an important intermediate in chemical synthesis, a thorough understanding of its solubility characteristics is crucial for researchers, scientists, and professionals in drug development and materials science.^[2] This guide provides a comprehensive overview of the solubility of **2-Methyl-1-propanol** in aqueous and organic media, details common experimental protocols for solubility determination, and illustrates the underlying principles governing its miscibility.

Solubility in Water

2-Methyl-1-propanol is moderately soluble in water.^[1] The presence of the hydroxyl (-OH) group allows for hydrogen bonding with water molecules, while the branched four-carbon alkyl chain limits its miscibility compared to shorter-chain alcohols. This partial solubility is a key characteristic, influencing its applications in areas such as extraction and as a component in multiphase systems. The precise solubility is temperature-dependent.

Table 1: Quantitative Solubility of **2-Methyl-1-Propanol** in Water

Temperature (°C)	Solubility (g / 100 mL)	Solubility (g / L)	Reference
20	7.0	70	[1][2]
20	8.7	87	
Not Specified	9.0 (w/w)	~90	[3]

Solubility in Organic Solvents

In accordance with the principle of "like dissolves like," **2-Methyl-1-propanol** exhibits high solubility in a wide range of organic solvents.[4] Its molecular structure, featuring both a polar hydroxyl group and a nonpolar isobutyl group, allows it to be miscible with many polar and nonpolar organic liquids. It is fully miscible with common solvents such as ethanol and ether.[1][2]

Table 2: Solubility and Miscibility of **2-Methyl-1-Propanol** in Various Organic Solvents

Solvent Class	Solvent Name	Miscibility	Reference
Alcohols	Ethanol	Miscible	[1][2]
Methanol	Miscible	[5][6]	
Ethers	Diethyl Ether	Miscible	[1][2]
Tetrahydrofuran (THF)	Miscible	[5][6]	
Ketones	Acetone	Soluble	
Aromatic Hydrocarbons	Toluene	Miscible	[5][6]
Benzene	Miscible	[5][6]	
Aliphatic Hydrocarbons	Hexane	Partially Miscible/Limited	[7]
Heptane	Partially Miscible/Limited	[5][6]	
Chlorinated Solvents	Dichloromethane	Miscible	[5][6]
Chloroform	Miscible	[5][6]	
Other	Dimethyl Sulfoxide (DMSO)	Miscible	[5][6]
Acetonitrile	Miscible	[5][6]	
Acetic Acid	Miscible	[5][6]	
Ethyl Acetate	Miscible	[5][6]	

Note: Miscibility for many solvents is inferred from standard solvent miscibility charts where "butanol" or similar alcohols are listed.

Experimental Protocol for Solubility Determination

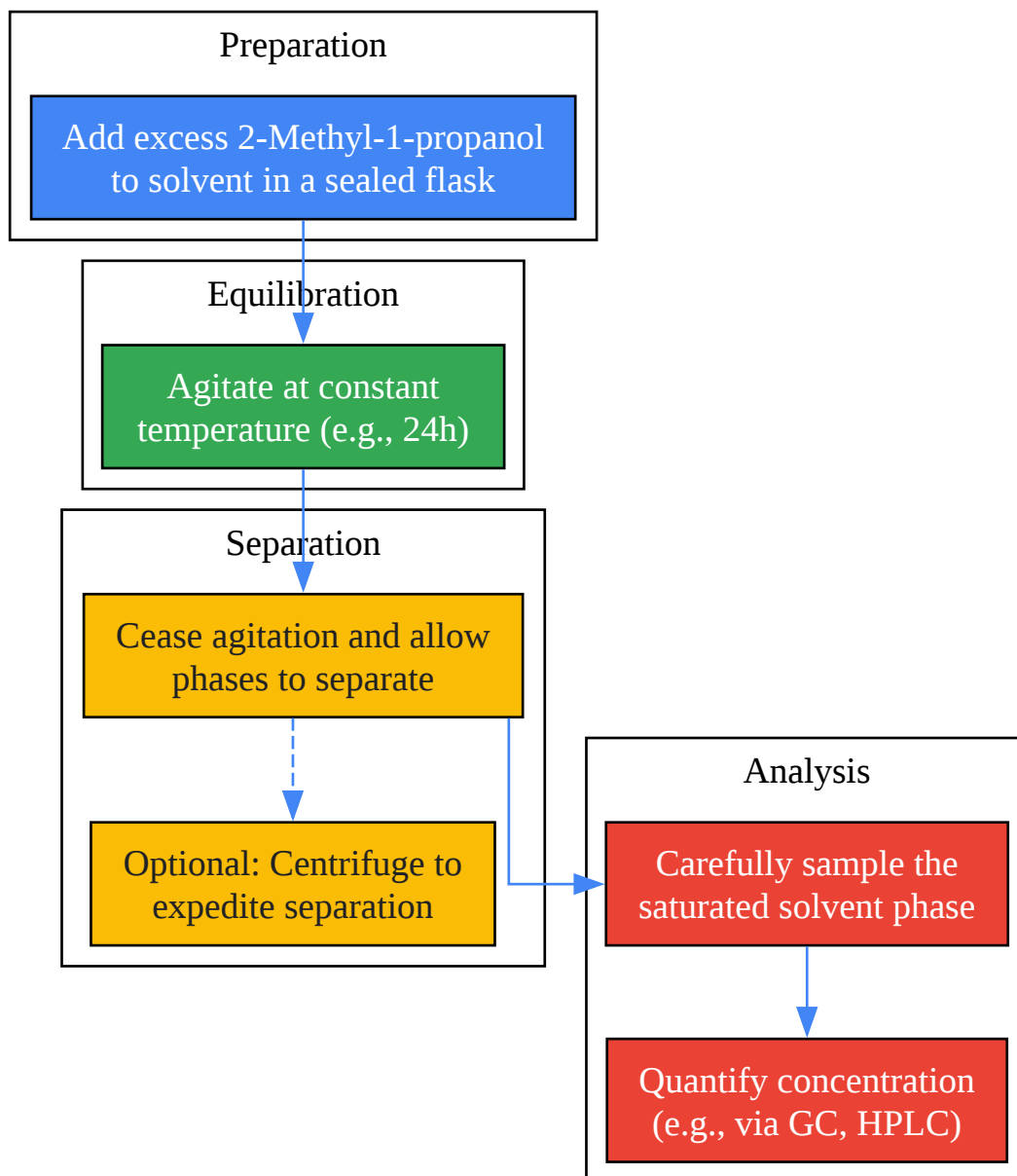
The equilibrium shake-flask method is a widely recognized and reliable technique for determining the solubility of a liquid in a liquid.[8][9] This method involves mixing the solute and

solvent until equilibrium is reached, followed by the separation and analysis of the saturated phases.

Detailed Methodology: Shake-Flask Method

- Preparation: A surplus amount of **2-Methyl-1-propanol** is added to a known volume of the solvent (e.g., water) in a sealed, airtight container, such as a flask or vial with a screw cap.[9]
- Equilibration: The mixture is agitated vigorously at a constant, controlled temperature for a sufficient period (typically 24 hours or longer) to ensure that thermodynamic equilibrium is achieved.[8][9] This can be done using an orbital shaker or a magnetic stirrer in a temperature-controlled bath.
- Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed for an extended period. This allows the two distinct liquid phases (the solvent saturated with **2-Methyl-1-propanol** and the **2-Methyl-1-propanol** saturated with the solvent) to separate completely based on their density differences. Centrifugation can be employed to accelerate and enhance this separation.[4]
- Sampling: A sample is carefully withdrawn from the center of each liquid phase using a syringe or pipette, taking extreme care not to disturb the interface or entrain droplets of the other phase.[9]
- Quantification: The concentration of **2-Methyl-1-propanol** in the solvent-rich phase (and vice versa, if required) is determined using a suitable analytical technique.[4] Common methods include:
 - Gas Chromatography (GC): Highly effective for volatile organic compounds. A calibration curve is prepared using standards of known concentrations to quantify the amount of dissolved alcohol.
 - High-Performance Liquid Chromatography (HPLC): Used for less volatile compounds or when derivatization is feasible.[4]
 - Karl Fischer Titration: Can be used to determine the concentration of water in the **2-Methyl-1-propanol**-rich phase.

- Data Reporting: The solubility is reported in standard units such as grams per liter (g/L), molarity (mol/L), or weight/weight percentage (% w/w) at the specified temperature.[4]



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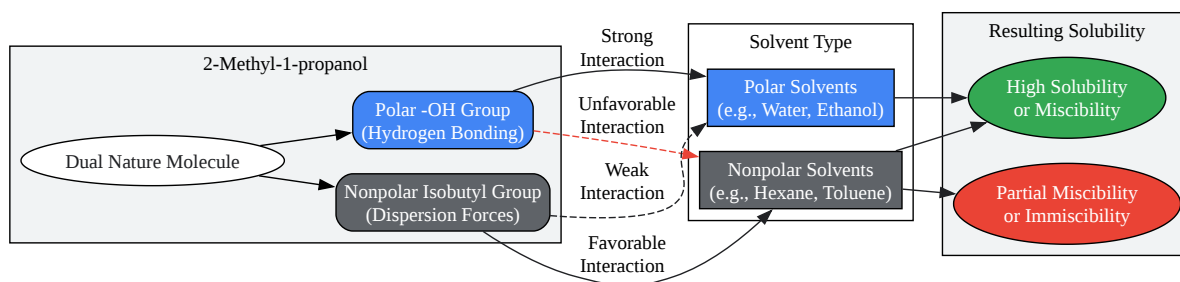
Workflow for the Shake-Flask Solubility Determination Method.

Physicochemical Basis of Solubility

The solubility behavior of **2-Methyl-1-propanol** is governed by its molecular structure and the intermolecular forces it can form with solvent molecules. The principle of "like dissolves like" is

a useful heuristic for predicting solubility.[4]

- Polar Solvents (e.g., Water, Methanol): The polar hydroxyl (-OH) group of **2-Methyl-1-propanol** can act as both a hydrogen bond donor and acceptor. This allows it to interact favorably with other polar, protic solvents, leading to significant solubility or complete miscibility.
- Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar isobutyl group $-(CH_2)CH(CH_3)_2$ interacts well with nonpolar solvents through London dispersion forces. For completely nonpolar solvents like hexane, the energetic penalty of disrupting the solvent's structure to accommodate the polar -OH group results in only partial miscibility. For solvents with some polarity like toluene, miscibility is high.



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Logical Relationship Between Molecular Polarity and Solubility.

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